Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a synthetic organic compound that belongs to the class of benzoylbenzoate derivatives This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with specific molecular targets in biological systems. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The benzoyl and benzoate groups can further modulate the compound’s electronic properties, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate
- Ethyl 2-(3-(1H-pyrrol-1-yl)methyl)benzoyl)benzoate
- Ethyl 2-(3-(2,5-dihydro-1H-pyrrol-1-yl)benzoyl)benzoate
Uniqueness
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is unique due to the specific positioning of the pyrrole ring and the benzoyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-11-4-3-10-18(19)20(23)17-9-7-8-16(14-17)15-22-12-5-6-13-22/h3-11,14H,2,12-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMWTNLAWUFCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643473 | |
Record name | Ethyl 2-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-81-6 | |
Record name | Ethyl 2-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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